![molecular formula C25H32N2O2 B14703881 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione CAS No. 27255-52-3](/img/structure/B14703881.png)
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Preparation Methods
The synthesis of 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as benzylamine and dimethylcyclohexanone, followed by cyclization and oxidation reactions under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione include:
Phenanthrene derivatives: These compounds share a similar fused ring structure and can undergo similar chemical reactions.
Quinoline derivatives: These compounds have a quinoline core and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications.
Properties
CAS No. |
27255-52-3 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-4a,6a-dimethyl-4,4b,5,6,7,9,10,10a,10b,11-decahydro-3H-quinolino[6,5-f]quinoline-2,8-dione |
InChI |
InChI=1S/C25H32N2O2/c1-24-14-13-23(29)27(16-17-6-4-3-5-7-17)21(24)10-8-18-19(24)12-15-25(2)20(18)9-11-22(28)26-25/h3-7,10,18-20H,8-9,11-16H2,1-2H3,(H,26,28) |
InChI Key |
LTJAAQYDMFCECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)N(C1=CCC3C2CCC4(C3CCC(=O)N4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




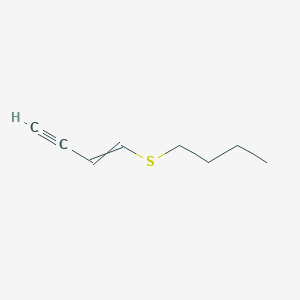
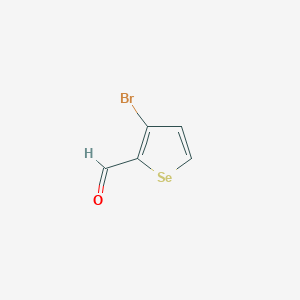
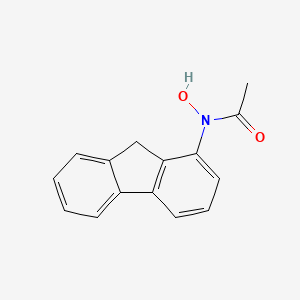
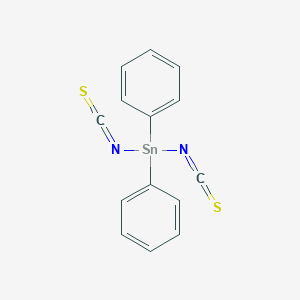
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
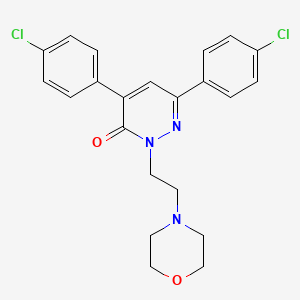
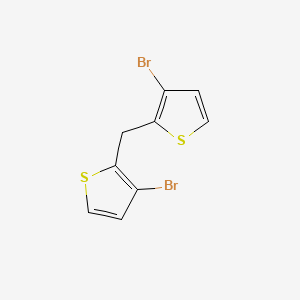
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
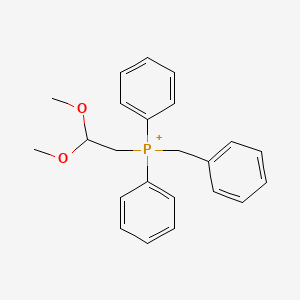
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
